molecular formula C25H21NO4 B2800385 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 2137744-01-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B2800385
CAS No.: 2137744-01-3
M. Wt: 399.446
InChI Key: DWLVTLOPSTYFRV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 2490375-74-9) is a bicyclic compound featuring a dihydroindene core substituted with a carboxylic acid group at position 5 and a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. Its molecular weight is 399.4 g/mol, with a purity ≥95% . The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase assembly, ensuring selective deprotection under basic conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)16-10-9-15-12-18(13-17(15)11-16)26-25(29)30-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23H,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVTLOPSTYFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps. One common method starts with the esterification of an amino acid with FMOC acid chloride to produce FMOC-amino acid ester. This is followed by an aminolysis reaction under basic conditions with benzyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Peptide Synthesis

Fmoc-DIH is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of the amino acid during the synthesis process. Upon treatment with a base, the Fmoc group is removed, exposing the amino group for further coupling reactions. This method is crucial for constructing complex peptides that may possess therapeutic properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Fmoc-DIH and its derivatives. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several Fmoc-protected indene derivatives for their anticancer effects. The findings demonstrated that specific modifications to the indene structure enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of Fmoc-DIH derivatives. These compounds can modulate inflammatory pathways and have potential therapeutic applications in conditions like arthritis.

Case Study: Anti-inflammatory Mechanism

A research article in Bioorganic & Medicinal Chemistry investigated the anti-inflammatory effects of Fmoc-DIH on macrophages. The study found that treatment with Fmoc-DIH significantly reduced the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. As a protective group, it binds to amino acids, preventing unwanted reactions during peptide synthesis. This selective protection allows for the stepwise construction of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic Acid (CAS: 311785-26-9)
  • Structure : Differs in the position of the carboxylic acid group (position 2 vs. 5).
  • Molecular Weight : Similar (399.4 g/mol) due to identical substituents.
  • Applications : Positional isomerism may influence reactivity in peptide coupling or steric interactions during synthesis .
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS: 85406-53-7)
  • Structure : Replaces dihydroindene with a dihydroindole ring (nitrogen-containing heterocycle).
  • Molecular Weight : 379.4 g/mol.

Heterocyclic Variants

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid (CAS: 1340291-71-5)
  • Structure : Thiophene ring replaces dihydroindene.
  • Molecular Weight : 379.43 g/mol.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (CAS: 2044710-58-7)
  • Structure : Linear chain with methoxy and methyl groups.
  • Molecular Weight : 425.4 g/mol.
  • Applications : Enhanced solubility in polar solvents due to the methoxy group, suitable for solution-phase synthesis .

Functional Group Modifications

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic Acid
  • Structure : Branched aliphatic chain with dimethyl substitution.
  • Impact : Steric hindrance may slow coupling efficiency in peptide synthesis but improve metabolic stability in therapeutic contexts .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
  • Structure : Piperazine ring linked to acetic acid.
  • Applications : Useful for introducing basic nitrogen centers into peptides, altering pharmacokinetic properties .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Substituents Applications/Notes
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid 2490375-74-9 399.4 Dihydroindene Fmoc-amine, COOH at C5 Discontinued; peptide synthesis
2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid 311785-26-9 399.4 Dihydroindene Fmoc-amine, COOH at C2 Positional isomer for regioselective coupling
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid 85406-53-7 379.4 Dihydroindole Fmoc-amine, dimethyl, COOH at C5 Enhanced aromatic interactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid 1340291-71-5 379.43 Thiophene Fmoc-amine, methyl, COOH at C3 Metal coordination potential
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 425.4 Linear chain Fmoc-methylamine, methoxy, COOH Improved solubility

Key Findings and Implications

Structural Flexibility : Positional isomerism (e.g., COOH at C2 vs. C5) affects steric accessibility and coupling efficiency in peptide synthesis .

Heterocyclic vs. Bicyclic Cores : Dihydroindene offers rigidity, while thiophene or indole cores introduce unique electronic properties .

Solubility and Handling : Linear chains with polar groups (e.g., methoxy) enhance solubility, whereas hydrophobic Fmoc groups necessitate careful purification .

Toxicity Considerations : Related Fmoc compounds may exhibit acute toxicity (e.g., H302, H315 warnings), mandating stringent safety protocols .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid, commonly referred to as Fmoc-Amino-Indene, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis due to its protective qualities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C25_{25}H21_{21}N1_{1}O4_{4}
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 135944-07-9
  • Structure : The compound features a dihydroindene core with an Fmoc group attached via an amine linkage.

The biological activity of Fmoc-Amino-Indene is primarily attributed to its ability to interact with various biomolecular targets. The Fmoc group serves as a temporary protective group in peptide synthesis, influencing the reactivity and stability of amino acids during the formation of peptide bonds.

Biochemical Pathways

  • Peptide Synthesis : The Fmoc group allows for selective protection of amino groups, facilitating the synthesis of peptides with specific sequences.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors for certain enzymes involved in metabolic pathways.

Biological Activity

Research indicates that Fmoc-Amino-Indene exhibits several biological activities:

Anticancer Properties

Case studies have shown that compounds similar to Fmoc-Amino-Indene can induce apoptosis in cancer cell lines. For instance:

  • Study on Breast Cancer Cells : A derivative exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50_{50} value indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Tests against various bacterial strains demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

Research Findings

A summary of key research findings related to the biological activity of Fmoc-Amino-Indene is provided in the table below:

StudyFindingsReference
Cytotoxicity AssayInduced apoptosis in MCF-7 cells
Antimicrobial TestingModerate activity against Gram-positive bacteria
Peptide Synthesis ApplicationEffective as a protective group in peptide formation

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective: To evaluate the cytotoxic effects of Fmoc derivatives.
    • Methodology: MCF-7 cells treated with varying concentrations.
    • Results: Significant reduction in cell viability at higher concentrations.
  • Antibacterial Activity Assessment :
    • Objective: To determine the antimicrobial efficacy against selected bacterial strains.
    • Methodology: Disc diffusion method employed.
    • Results: Notable zones of inhibition observed for certain strains.

Q & A

Q. What are the key synthetic steps and purification strategies for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid?

The synthesis typically involves multi-step protocols, including:

  • Fmoc protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to the amine moiety under anhydrous conditions using Fmoc-Cl or Fmoc-OSu in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Carboxylic acid activation : The indene carboxylic acid group is activated via coupling reagents (e.g., HATU, EDCI) for subsequent amide bond formation .
  • Purification : Reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures >95% purity. Analytical techniques like LC-MS and 1^1H NMR confirm structural integrity .

Q. What is the role of the Fmoc group in this compound’s applications?

The Fmoc group acts as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-sensitive groups. This is critical in solid-phase peptide synthesis (SPPS) and combinatorial chemistry to control regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for derivatives of this compound?

Contradictions in bioactivity (e.g., variable IC50_{50} values in enzyme assays) may arise from:

  • Stereochemical variations : Enantiomeric impurities (e.g., R vs. S configurations) can drastically alter target binding. Chiral HPLC or X-ray crystallography should validate stereochemistry .
  • Solubility artifacts : Poor aqueous solubility may skew assay results. Use co-solvents (e.g., DMSO ≤1%) or modify the compound with PEGylated groups to enhance bioavailability .
  • Structure-activity relationship (SAR) studies : Compare derivatives with systematic substitutions (e.g., fluorine at position 7, methoxy groups) to identify critical pharmacophores (see Table 1 ) .

Table 1 : Comparative Bioactivity of Analogues

SubstituentTarget IC50_{50} (nM)Reference
7-Fluoro12.3 ± 1.2
4-Methoxy45.7 ± 3.8
Unsubstituted>1000

Q. What methodologies are recommended for studying this compound’s interaction with biological targets?

Advanced mechanistic studies require:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon_{on}, koff_{off}) to receptors like chemokine CXCR2 .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Cryo-EM/X-ray crystallography : Resolves 3D binding modes, highlighting hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg112 in CXCR2) .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Buffer systems : Test stability in phosphate-buffered saline (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C .
  • Analytical methods : Monitor degradation via UV-Vis (λ = 254 nm for Fmoc group) and LC-MS to identify hydrolysis byproducts (e.g., free amine or decarboxylated species) .
  • Kinetic modeling : Use first-order decay models to calculate half-life (t1/2_{1/2}) and Arrhenius plots for temperature-dependent degradation .

Q. What strategies mitigate synthetic challenges like low yields in the final coupling step?

  • Optimize coupling reagents : Replace EDCI with HATU/HOAt for sterically hindered amines, improving yields from <50% to >80% .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) and enhance purity by minimizing side reactions .
  • In-situ FTIR monitoring : Track carbonyl stretching (1700–1750 cm1^{-1}) to confirm reaction completion and avoid over-activation .

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .

Comparative Analysis

Q. How does this compound compare to structurally similar Fmoc-protected amino acids?

Unlike linear analogues (e.g., Fmoc-Ala-OH), the indene core introduces rigidity, enhancing binding to planar active sites (e.g., proteases). However, the electron-withdrawing carboxylic acid may reduce cell permeability compared to ester derivatives (see Table 2 ) .

Table 2 : Structural and Functional Comparisons

CompoundLogPProtease Inhibition (IC50_{50})Reference
Target compound2.115 nM
Fmoc-Ala-OH1.8120 nM
Methyl ester derivative3.0220 nM

Methodological Resources

  • Spectral libraries : Use SciFinder or Reaxys for 1^1H/13^{13}C NMR reference data .
  • Synthetic protocols : Refer to Organic Process Research & Development for optimized SPPS workflows .

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